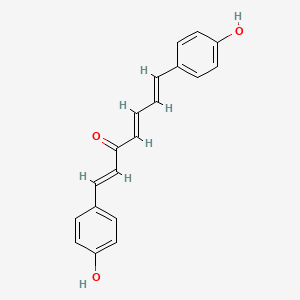

1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one

Description

Properties

IUPAC Name |

(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1-14,21-22H/b3-1+,4-2+,10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALMCMYYFAHUGA-BPTNNVFMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=CC(=O)C=CC2=CC=C(C=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=C/C(=O)/C=C/C2=CC=C(C=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045759 |

Source

|

| Record name | (E,E,E)-1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149732-52-5 |

Source

|

| Record name | 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149732-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E,E,E)-1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one is a naturally occurring diarylheptanoid, a class of plant secondary metabolites known for their diverse pharmacological properties. This compound, structurally related to curcumin, has garnered scientific interest due to its potential therapeutic applications. This technical guide provides a comprehensive overview of its natural sources, a generalized isolation protocol, and a detailed examination of its known biological activities and associated signaling pathways.

Natural Sources

(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one has been identified in several plant species, primarily within the Zingiberaceae family. The principal natural sources include:

-

Turmeric (Curcuma longa): The rhizomes of Curcuma longa are a well-documented source of this compound, where it co-occurs with other curcuminoids.[1][2] The first full characterization of the all-trans isomer was from turmeric extracts in 1993.[1][2]

-

Torch Ginger (Etlingera elatior): This compound has also been isolated from the rhizomes of Etlingera elatior.[1]

-

Curcuma kwangsiensis: The rhizomes of this Curcuma species are another confirmed natural source.

Other species from which this or structurally similar diarylheptanoids have been isolated include Dioscorea oppositifolia and Curcuma mangga.

Quantitative Data

Currently, there is a notable lack of specific quantitative data in the published literature regarding the concentration of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one in its natural sources. While numerous studies have quantified the total curcuminoid content in Curcuma longa, the specific yield or percentage by dry weight of this particular diarylheptanoid has not been extensively reported. For Etlingera elatior and Curcuma kwangsiensis, the literature primarily confirms its presence without providing detailed quantitative analysis. One study noted a low yield of the compound from Curcuma kwangsiensis, which led to its chemical synthesis for further investigation.

Experimental Protocols: A Generalized Approach to Isolation

Extraction

-

Sample Preparation: Fresh rhizomes are washed, sliced, and either air-dried or freeze-dried. The dried material is then ground into a fine powder.

-

Solvent Extraction: The powdered rhizome is subjected to solvent extraction, typically using methanol or ethanol, through methods such as maceration, Soxhlet extraction, or pressurized liquid extraction.

Fractionation

-

The crude extract is concentrated under reduced pressure to yield a residue.

-

This residue is then suspended in a water-methanol mixture and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Diarylheptanoids are typically enriched in the ethyl acetate and chloroform fractions.

Chromatographic Purification

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents, commonly a mixture of hexane and ethyl acetate or chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Structure Elucidation

The structure of the purified compound is confirmed using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and chromophores.

Biological Activity and Signaling Pathways

(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one has demonstrated significant biological activities, with its antiviral properties being a key area of recent research.

Antiviral Activity: Inhibition of SARS-CoV-2 Nucleocapsid Protein

Recent studies have identified (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one as a potent inhibitor of the SARS-CoV-2 nucleocapsid (N) protein. The N protein is crucial for the viral life cycle, playing a key role in the packaging of the viral RNA genome.

Mechanism of Action: This diarylheptanoid targets the N-terminal domain (NTD) of the N protein. By binding to the N-NTD, it is thought to interfere with the binding of the N protein to viral RNA, thereby disrupting the formation of the ribonucleoprotein (RNP) complex. This inhibition of RNP formation is a critical step in preventing viral replication.

Caption: Inhibition of SARS-CoV-2 Nucleocapsid Protein by (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one.

Potential Anticancer Activity: Insights from a Structural Analog

While direct studies on the anticancer signaling pathways of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one are limited, research on a closely related structural analog, 1,7-bis(4-hydroxyphenyl)-1,4-heptadien-3-one , provides valuable insights into its potential mechanism of action. This analog has been shown to induce apoptosis in human lung cancer cells through the modulation of the PI3K/Akt and ERK1/2 signaling pathways.

Proposed Mechanism:

-

Inhibition of the PI3K/Akt Pathway: The compound downregulates the phosphorylation of Akt, a key survival kinase. Inhibition of this pathway is known to promote apoptosis.

-

Activation of the ERK1/2 Pathway: The compound upregulates the phosphorylation of ERK1/2, a component of the MAPK signaling cascade. Sustained activation of the ERK pathway can lead to cell cycle arrest and apoptosis in some cancer cell types.

This dual modulation of critical signaling pathways suggests that diarylheptanoids, including the title compound, may possess therapeutic potential as anticancer agents.

References

Isolating a Key Curcuminoid: A Technical Guide to 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one from Curcuma longa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, a naturally occurring curcuminoid found in the rhizomes of Curcuma longa (turmeric). This document details the experimental protocols for extraction and purification, presents key quantitative data in a structured format, and illustrates the relevant biological signaling pathways.

Introduction

1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one is a curcuminoid that has garnered interest for its potential therapeutic properties, including antioxidant and antiviral activities. As a minor constituent of turmeric, its efficient isolation is crucial for further pharmacological investigation and drug development. This guide synthesizes available scientific literature to provide a detailed methodology for its isolation and characterization.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one.

| Property | Value |

| Molecular Formula | C₁₉H₁₆O₃ |

| Molecular Weight | 292.33 g/mol |

| Appearance | Yellow powder |

| Melting Point | 168–170 °C[1] |

| UV-Vis (λmax) | Not explicitly found for this compound |

| Infrared (IR) ν (cm⁻¹) | Not explicitly found for this compound |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.47 (t, J = 13.1 Hz, 3H), 6.88 (d, J = 8.6 Hz, 2H), 6.61 (d, J = 16.2 Hz, 1H), 6.23 (s, 1H), 2.38 (s, 3H)[2] |

| ¹³C NMR | Not explicitly found for this compound |

| Mass Spectrometry (MS) | Not explicitly found for this compound |

Experimental Protocols

The isolation of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one from Curcuma longa rhizomes involves a multi-step process of extraction followed by chromatographic purification.

Extraction

A common method for extracting curcuminoids from turmeric is solvent extraction.

-

Materials:

-

Dried and powdered rhizomes of Curcuma longa

-

Methanol (90%) or Acetone

-

Soxhlet apparatus or percolation setup

-

Rotary evaporator

-

Petroleum ether

-

-

Procedure:

-

The ground turmeric powder is subjected to extraction with a suitable solvent. Methanol (90%) can be used in a percolation setup, where the solvent is passed through the plant material multiple times. Alternatively, acetone can be used in a Soxhlet apparatus for continuous extraction.

-

The resulting extract is filtered to remove solid plant material.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude oleoresin.

-

The oleoresin is then treated with petroleum ether to precipitate the crude curcuminoid mixture. The precipitate is collected and dried.

-

Chromatographic Purification

The crude curcuminoid mixture is then subjected to chromatographic techniques to isolate the target compound.

-

Materials:

-

Silica gel (for column chromatography, 60-120 mesh)

-

Glass column for chromatography

-

Solvents: Chloroform, Methanol, Benzene

-

Preparative Thin-Layer Chromatography (PTLC) plates (Silica gel 60 F₂₅₄)

-

Developing chamber for TLC

-

UV lamp for visualization

-

-

Procedure:

a. Silica Gel Column Chromatography:

-

A glass column is packed with silica gel suspended in a non-polar solvent like chloroform.

-

The crude curcuminoid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

-

The column is eluted with a gradient of solvents, starting with a less polar mixture and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, starting with a high ratio of chloroform to methanol (e.g., 98:2) and gradually increasing the methanol concentration.[3] Another reported system for curcuminoid separation is chloroform:benzene:methanol (80:15:5).[4]

-

Fractions are collected and monitored by analytical Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) to identify fractions containing the desired compound.[5]

-

Fractions containing 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one are pooled and the solvent is evaporated.

b. Preparative Thin-Layer Chromatography (PTLC):

-

For further purification, the enriched fractions from column chromatography can be subjected to PTLC.

-

The sample is applied as a continuous band near the bottom of a preparative TLC plate.

-

The plate is developed in a chamber saturated with an appropriate solvent system, such as chloroform:benzene:methanol (80:15:5).

-

After development, the plate is dried, and the bands are visualized under a UV lamp.

-

The band corresponding to 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one is carefully scraped from the plate.

-

The compound is then eluted from the silica gel using a polar solvent (e.g., methanol or acetone), followed by filtration and evaporation of the solvent to yield the pure compound.

-

Experimental and Logical Workflows

The following diagrams illustrate the key experimental and logical workflows described in this guide.

Signaling Pathways

1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one and related curcuminoids have been shown to modulate various signaling pathways, contributing to their biological activities.

Inhibition of NF-κB Signaling Pathway

Curcuminoids are known inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a key role in inflammation and cancer.

Inhibition of SARS-CoV-2 Nucleocapsid Protein

Recent studies have indicated that 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one exhibits antiviral activity against SARS-CoV-2 by targeting the nucleocapsid (N) protein, which is essential for viral replication.

Conclusion

This technical guide provides a framework for the isolation, characterization, and understanding of the biological context of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one from Curcuma longa. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic potential of this promising curcuminoid.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Curcuminoid Analogs in Zingiberaceae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of curcuminoids, the pharmacologically active polyphenolic compounds found in species of the Zingiberaceae family, most notably turmeric (Curcuma longa). This document details the core biosynthetic pathway, presents quantitative data on enzyme kinetics and metabolite distribution, outlines key experimental protocols, and provides visual representations of the involved pathways and workflows.

The Core Biosynthesis Pathway of Curcuminoids

Curcuminoids are synthesized via the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. The biosynthesis of the three primary curcuminoids—curcumin, demethoxycurcumin, and bisdemethoxycurcumin—is a multi-step process involving several key enzymes. The pathway can be broadly divided into two stages: the upstream phenylpropanoid pathway that generates the hydroxycinnamoyl-CoA precursors, and the core curcuminoid biosynthesis pathway where these precursors are condensed to form the characteristic diarylheptanoid scaffold.

Upstream Phenylpropanoid Pathway

The journey begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions into p-coumaroyl-CoA and feruloyl-CoA. These two molecules serve as the primary building blocks for the curcuminoid skeleton.[1] The key enzymes in this upstream pathway include:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[2]

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.[2]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[2]

-

p-Coumaroyl Shikimate Transferase (CST): A key enzyme in the shikimate pathway that can lead to various phenylpropanoids.

-

p-Coumaroyl 5-O-shikimate 3'-hydroxylase (CS3'H): Involved in the hydroxylation of the aromatic ring.

-

Caffeoyl-CoA O-methyltransferase (CCoAOMT): Catalyzes the methylation of the hydroxyl group on the aromatic ring to produce feruloyl-CoA from caffeoyl-CoA.[2]

Core Curcuminoid Biosynthesis

The central steps in curcuminoid biosynthesis are catalyzed by two types of Type III Polyketide Synthases (PKSs): Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS).

-

Diketide-CoA Synthase (DCS): This enzyme catalyzes the condensation of a hydroxycinnamoyl-CoA (either feruloyl-CoA or p-coumaroyl-CoA) with a molecule of malonyl-CoA to form a diketide-CoA intermediate (e.g., feruloyldiketide-CoA).

-

Curcumin Synthase (CURS): This enzyme, which exists in multiple isoforms (CURS1, CURS2, and CURS3), then catalyzes the condensation of a second hydroxycinnamoyl-CoA molecule with the diketide-CoA intermediate to produce the final curcuminoid scaffold. The specific curcuminoid analog produced depends on the substrate specificities of the DCS and CURS isoforms involved.

The combination of different hydroxycinnamoyl-CoA substrates by these enzymes leads to the diversity of curcuminoids:

-

Curcumin: Formed from two molecules of feruloyl-CoA and one molecule of malonyl-CoA.

-

Demethoxycurcumin: Formed from one molecule of feruloyl-CoA, one molecule of p-coumaroyl-CoA, and one molecule of malonyl-CoA.

-

Bisdemethoxycurcumin: Formed from two molecules of p-coumaroyl-CoA and one molecule of malonyl-CoA.

Data Presentation

Quantitative Data: Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters of the key enzymes involved in the core curcuminoid biosynthesis pathway in Curcuma longa.

| Enzyme | Substrate | Km (μM) | kcat (min-1) | S50 (μM) | Hill Slope | Reference |

| DCS | Feruloyl-CoA | - | - | 46 | 1.8 | |

| Malonyl-CoA | 8.4 | 0.67 | - | - | ||

| CURS1 | Feruloyl-CoA | 18 | 1.1 | - | - | |

| p-Coumaroyl-CoA | 189 | 0.85 | - | - | ||

| CURS2 | Feruloyl-CoA | - | 0.41 | - | - | |

| p-Coumaroyl-CoA | - | 0.94 | - | - | ||

| CURS3 | Feruloyl-CoA | 2.2 | 0.19 | - | - | |

| p-Coumaroyl-CoA | 3.4 | 0.36 | - | - |

Note: DCS exhibits allosteric kinetics with respect to feruloyl-CoA, hence S50 and Hill slope are reported instead of Km.

Quantitative Data: Curcuminoid Content in Zingiberaceae Species

The concentration of curcuminoids can vary significantly between different species of the Zingiberaceae family and even between cultivars of the same species. The following table presents a summary of curcuminoid content from various studies.

| Species | Curcumin (%) | Demethoxycurcumin (%) | Bisdemethoxycurcumin (%) | Total Curcuminoids (%) | Reference |

| Curcuma longa (Sample 1) | - | - | - | 0.46 - 12.39 | |

| Curcuma longa (Sample 2) | - | - | - | 7.00 - 8.00 | |

| Curcuma longa (Sample 3) | - | - | - | 8.82 | |

| Curcuma zanthorrhiza | 0.632 | - | - | - | |

| Curcuma zedoaria | 0.574 | - | - | - | |

| C. xanthorrhiza vs C. longa | 3.78 times higher | - | - | - | |

| C. xanthorrhiza vs C. aeruginosa | 38.25 times higher | - | - | - |

Experimental Protocols

HPLC Analysis of Curcuminoids

This protocol is a generalized procedure based on common methods for the quantification of curcuminoids in plant extracts.

1. Sample Preparation: a. Accurately weigh 100 mg of powdered plant material (e.g., turmeric rhizome) into a 50 mL volumetric flask. b. Add 30 mL of methanol and sonicate for 30 minutes. c. Bring the volume up to 50 mL with methanol, mix thoroughly, and centrifuge. d. Transfer 5 mL of the supernatant to a new 50 mL volumetric flask and dilute to the mark with the mobile phase. e. Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC System and Conditions:

- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient Program:

- 0-1 min: 28% B

- 1-2 min: 28-30% B

- 2-4 min: 30% B

- 4-4.1 min: 50% B

- 4.1-6 min: 50% B

- 6-8.5 min: 28% B

- Flow Rate: 1.4 mL/min.

- Column Temperature: 55 °C.

- Detection Wavelength: 425 nm.

- Injection Volume: 0.8 µL.

3. Quantification: a. Prepare a series of standard solutions of curcumin, demethoxycurcumin, and bisdemethoxycurcumin of known concentrations. b. Generate a calibration curve for each standard by plotting peak area against concentration. c. Quantify the curcuminoids in the sample by comparing their peak areas to the respective calibration curves.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the general steps for analyzing the expression levels of curcuminoid biosynthesis genes (e.g., DCS, CURS1, CURS2, CURS3).

1. RNA Isolation and cDNA Synthesis: a. Isolate total RNA from plant tissue (e.g., rhizome) using a suitable method (e.g., Trizol or a commercial kit). b. Assess the quality and quantity of the isolated RNA using spectrophotometry and gel electrophoresis. c. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase, oligo(dT) primers, and dNTPs. The reaction is typically incubated at 42°C for 30-60 minutes, followed by enzyme inactivation at 95°C for 2 minutes.

2. Primer Design: a. Design gene-specific primers for the target genes (DCS, CURS isoforms) and a reference gene (e.g., Actin or GAPDH). b. Primers should be designed to amplify a product of 80-250 bp. c. Ensure primers have a GC content of 50-60% and an annealing temperature around 60°C.

3. qPCR Reaction: a. Prepare a qPCR master mix containing SYBR Green I dye, dNTPs, Taq DNA polymerase, and reaction buffer. b. In each well of a 96-well plate, combine the master mix, forward and reverse primers (final concentration of 200 nM each is a good starting point), and diluted cDNA template. c. Include no-template controls (NTCs) for each primer pair to check for contamination. d. Perform the qPCR reaction in a real-time PCR cycler with the following typical conditions:

- Initial denaturation: 95°C for 2 minutes.

- 40 cycles of:

- Denaturation: 95°C for 15 seconds.

- Annealing/Extension: 60°C for 1 minute. e. Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis: a. Determine the cycle threshold (Ct) value for each reaction. b. Calculate the relative expression of the target genes using the ΔΔCt method, normalized to the expression of the reference gene.

In Vitro Enzyme Assays

1. Diketide-CoA Synthase (DCS) Assay: a. The standard reaction mixture (100 µL total volume) contains:

- 100 mM potassium phosphate buffer (pH 7.5).

- 100 µM starter substrate (feruloyl-CoA or p-coumaroyl-CoA).

- 100 µM extender substrate (malonyl-CoA).

- 4.0 µg of purified DCS enzyme. b. Incubate the reaction at 37°C for 1 hour. c. Quench the reaction with 20 µL of 6 M HCl. d. Analyze the products by LC-MS/MS.

2. Curcumin Synthase (CURS) Assay: a. The standard reaction mixture (100 µL total volume) contains:

- 100 mM potassium phosphate buffer (pH 8.0).

- 100 µM starter substrate (feruloyl-CoA or p-coumaroyl-CoA).

- 100 µM extender substrate (e.g., feruloyldiketide-CoA or a synthetic mimic like cinnamoyldiketide-NAC).

- 4.0 µg of purified CURS enzyme. b. Incubate the reaction at 37°C for 1 hour. c. Quench the reaction with 20 µL of 6 M HCl. d. Extract the products with ethyl acetate, evaporate the solvent, and redissolve the residue in DMSO for LC-MS/MS analysis.

Visualization of Pathways and Workflows

Biosynthesis Pathway of Curcuminoids

Caption: Biosynthesis pathway of curcuminoids in Zingiberaceae.

Experimental Workflow for HPLC Analysis

Caption: Workflow for the HPLC analysis of curcuminoids.

Experimental Workflow for qRT-PCR Analysis

Caption: Workflow for qRT-PCR analysis of gene expression.

References

An In-depth Technical Guide to (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: A Promising Antiviral and Antioxidant Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, a naturally occurring curcuminoid, has garnered significant scientific interest due to its potent biological activities. This technical guide provides a comprehensive overview of its chemical identity, key biological properties, and detailed experimental protocols relevant to its synthesis and evaluation. The document focuses on its notable antiviral effects, particularly against coronaviruses, and its antioxidant capacity. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications.

Chemical Identification

The compound 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one is a curcuminoid, a class of natural phenols. For clarity and reproducibility in research, it is crucial to specify the isomeric form. The most well-characterized isomer is the all-trans form.

| Identifier | Value |

| Preferred IUPAC Name | (1E,4E,6E)-1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one |

| Synonym | Bisdemethoxycurcumin |

| CAS Number | 470466-05-8 |

| Molecular Formula | C₁₉H₁₆O₃ |

| Molar Mass | 292.33 g/mol |

Quantitative Biological Activity

This compound exhibits significant antiviral and antioxidant properties. The following tables summarize key quantitative data from in vitro studies.

Table 2.1: Antiviral Activity

| Virus | Assay | Cell Line | EC₅₀ (µM) | Reference |

| HCoV-OC43 | Plaque Reduction | BHK-21 | 0.16 ± 0.01 | [1] |

| SARS-CoV-2 | Plaque Reduction | Vero-E6 | 0.17 ± 0.07 | [1] |

Table 2.2: Antioxidant Activity

| Assay | IC₅₀ (µg/mL) | Note | Reference |

| DPPH Radical Scavenging | 17.94 ± 0.06 | The study also reported the IC₅₀ of a related curcuminoid, demethoxycurcumin, as 12.46 ± 0.02 µg/mL in the same assay. | [2] |

Mechanism of Action: Antiviral Activity

The primary antiviral mechanism of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one against SARS-CoV-2 involves the inhibition of the viral nucleocapsid (N) protein. The N protein is essential for the viral life cycle, playing a critical role in the packaging of the viral RNA genome and the formation of the ribonucleoprotein complex.

This compound specifically targets the N-terminal domain (N-NTD) of the N protein. By binding to the N-NTD, it is presumed to block the interaction between the N protein and viral RNA. This disruption prevents the proper encapsidation of the viral genome, thereby inhibiting viral replication and transcription.

Figure 1. Inhibition of SARS-CoV-2 Replication

Experimental Protocols

Synthesis of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one

This protocol describes a chemical synthesis approach for the target compound, which is particularly useful given the low yield from natural sources.

Step 1: Synthesis of (E)-4-(4-hydroxyphenyl)but-3-en-2-one

-

In an ice bath, dissolve 4-hydroxybenzaldehyde (1.74 g, 14.23 mmol) in 10 mL of anhydrous ethanol.

-

Add acetone (15 mL) and a 20% NaOH aqueous solution (10 mL).

-

Allow the mixture to equilibrate to room temperature and react overnight.

-

After the reaction is complete, remove the solvent.

-

Neutralize the pH with 1 M hydrochloric acid.

-

Extract the aqueous phase with ethyl acetate.

-

Collect and dry the organic phase.

-

Purify the crude product using silica gel column chromatography with a petroleum ether-ethyl acetate (4:1 v/v) eluent to yield the intermediate product.

Step 2: Synthesis of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one

-

Follow the reaction treatment method as described for the intermediate in Step 1.

-

Purify the final compound using silica gel column chromatography with a petroleum ether-ethyl acetate (1:1 v/v) eluent.

Antiviral Activity Assessment: Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC₅₀).

Cell Culture and Infection:

-

Seed Vero-E6 cells in 96-well plates and incubate overnight.

-

Serially dilute the test compound in Dulbecco's Modified Eagle Medium (DMEM).

-

Incubate the diluted compound with the authentic SARS-CoV-2 virus for 30 minutes.

-

Apply the mixture to the Vero-E6 cells and incubate for 2 hours.

Plaque Formation and Visualization:

-

Add 1% methylcellulose to the wells and incubate for 72 hours.

-

Add a fixative staining solution.

-

Rinse the wells with water and count the number of plaques.

-

Calculate the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.

Concluding Remarks

(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one has demonstrated significant potential as a dual-action therapeutic agent with both antiviral and antioxidant properties. Its specific mechanism of inhibiting the SARS-CoV-2 nucleocapsid protein presents a promising avenue for the development of novel antiviral drugs. The detailed protocols provided in this guide are intended to facilitate further research into this compound's biological activities and to support its progression through the drug development pipeline. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

The Antioxidant Profile of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, a naturally occurring curcuminoid commonly known as bisdemethoxycurcumin (BDMC), is a principal active component found in the rhizomes of Curcuma longa (turmeric).[1][2][3] As a structural analogue of curcumin, BDMC has garnered significant scientific interest for its diverse pharmacological activities, including its potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant activity of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, detailing its radical scavenging capabilities, underlying molecular mechanisms, and the experimental protocols for its evaluation.

Quantitative Antioxidant Activity

The antioxidant capacity of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one has been quantified using various in vitro assays. The following tables summarize the key data, providing a comparative analysis of its efficacy.

Table 1: Radical Scavenging Activity of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one

| Assay | IC50 Value | Notes | Reference |

| DPPH Radical Scavenging | 17.94 ± 0.06 µg/mL | The concentration required to scavenge 50% of DPPH radicals. | [4] |

| AAPH-induced Peroxyl Radical Trapping | n = 1.4 | Stoichiometric number of peroxyl radicals trapped per molecule of BDMC. | [5] |

Table 2: Comparative Antioxidant Activity with Curcumin

| Assay | Observation | Reference |

| DPPH Radical Scavenging | BDMC generally shows lower scavenging activity than curcumin. | |

| Linoleic Acid Peroxidation | The order of antioxidant activity is curcumin > demethoxycurcumin > bisdemethoxycurcumin. | |

| Serum Antioxidant Activity (ABTS & FRAP) | Both curcumin and bisdemethoxycurcumin improved serum antioxidant activity. |

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH solution to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

-

Materials:

-

1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one (BDMC)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of the working solution at 517 nm should be approximately 1.0.

-

Preparation of Test Compound: Prepare a stock solution of BDMC in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to each well. Then, add 100 µL of the different concentrations of the BDMC solution to the respective wells. For the blank, add 100 µL of the solvent instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(

ngcontent-ng-c4139270029="" _nghost-ng-c3100543554="" class="inline ng-star-inserted">

-Abscontrolngcontent-ng-c4139270029="" _nghost-ng-c3100543554="" class="inline ng-star-inserted"> ) /Abssamplengcontent-ng-c4139270029="" _nghost-ng-c3100543554="" class="inline ng-star-inserted"> ] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.Abscontrol

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance at 734 nm.

-

Materials:

-

1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one (BDMC)

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Compound: Prepare a stock solution of BDMC and serial dilutions as described for the DPPH assay.

-

Reaction Mixture: Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate. Add 10 µL of the different concentrations of BDMC to the wells.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Read the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

-

Materials:

-

1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one (BDMC)

-

Acetate buffer (300 mM, pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O

-

Ferrous sulfate (FeSO₄·7H₂O) for standard curve

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Preparation of Test Compound and Standard: Prepare serial dilutions of BDMC and a ferrous sulfate standard.

-

Reaction Mixture: Add a small volume of the test compound or standard to the FRAP reagent in a 96-well plate.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from the standard curve of ferrous sulfate and is expressed as Fe²⁺ equivalents.

-

Signaling Pathways

The antioxidant effects of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one are not solely due to direct radical scavenging but also involve the modulation of key intracellular signaling pathways that regulate the cellular antioxidant response.

Activation of the Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like BDMC, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). Studies have shown that BDMC can activate the Nrf2/HO-1 pathway, and this activation is mediated by the PI3K/AKT signaling cascade.

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory conditions, the IκB kinase (IKK) phosphorylates the inhibitor of κB (IκB), leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it induces the expression of pro-inflammatory genes. 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one has been shown to inhibit the NF-κB signaling pathway. This inhibition can occur through the suppression of IKK activity, which prevents IκB degradation and consequently blocks the nuclear translocation of NF-κB. By inhibiting this pathway, BDMC reduces the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.

Conclusion

1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one is a promising natural compound with significant antioxidant properties. Its ability to not only directly scavenge free radicals but also to modulate key cellular antioxidant and anti-inflammatory pathways, such as the Nrf2/HO-1 and NF-κB pathways, underscores its therapeutic potential. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the beneficial effects of this compound. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile in the context of oxidative stress-related diseases.

References

The Nucleocapsid Protein: A Keystone Target for Antiviral Therapeutics

An In-depth Technical Guide on the Mechanism of Action of Nucleocapsid (N) Protein Inhibitors

The nucleocapsid (N) protein of viruses like SARS-CoV-2, Influenza, and RSV, is a highly abundant and multifunctional structural protein essential for the viral life cycle.[1][2] Its primary role is to bind and package the viral RNA genome into a stable ribonucleoprotein (RNP) complex, a critical step for both viral replication and the assembly of new virions.[3][4][5] Beyond this structural role, the N protein is deeply involved in modulating host cell processes, including suppressing the innate immune response to facilitate viral propagation. Due to its indispensable functions and its highly conserved nature across viral strains, the N protein has emerged as a prime target for the development of novel antiviral drugs. Inhibitors targeting the N protein employ diverse mechanisms to disrupt the viral life cycle, offering promising avenues for broad-spectrum antiviral strategies.

Core Mechanisms of N Protein Inhibition

N protein inhibitors disrupt viral replication through several distinct, sometimes overlapping, mechanisms of action. These strategies are designed to interfere with the protein's fundamental biological functions, from genome binding to its interaction with host cell factors.

Interference with RNA Binding

The most direct mechanism of inhibition is to block the N protein's ability to bind to viral RNA. The N protein typically possesses an N-terminal domain (NTD) that is primarily responsible for RNA binding. Small molecule inhibitors can be designed to fit into specific binding pockets within the NTD, preventing the protein from engaging with the viral genome. Without this crucial interaction, the viral RNA cannot be properly packaged, effectively halting the formation of the RNP complex and subsequent viral replication. Some inhibitors have also been shown to target the C-terminal domain (CTD), which also contributes to RNA binding.

Disruption of N Protein Oligomerization

The formation of the RNP complex requires not only RNA binding but also the self-association, or oligomerization, of N protein monomers. This process is primarily mediated by the C-terminal domain (CTD). Inhibitors can target the protein-protein interaction interface on the CTD, preventing N proteins from assembling into the higher-order structures necessary for stable RNP formation. By blocking oligomerization, these compounds destabilize the entire nucleocapsid structure, leading to failed viral assembly.

Inhibition of Liquid-Liquid Phase Separation (LLPS)

Recent studies have revealed that N proteins and viral RNA can undergo liquid-liquid phase separation (LLPS), forming condensed, membrane-less compartments within the host cell. These "viral factories" are believed to concentrate the necessary components for efficient viral replication and assembly. Certain inhibitors, including ssDNA aptamers, have been shown to effectively disrupt the formation of these N protein-driven droplets. By preventing LLPS, these molecules inhibit a key organizational step in the viral replication strategy.

Modulation of N Protein Phosphorylation

The function of the N protein is often regulated by post-translational modifications, particularly phosphorylation by host cell kinases. For SARS-CoV-2, the host kinase SRPK1 has been identified as a key player in phosphorylating the N protein, a step that is critical for viral replication. This has opened a therapeutic window for an indirect-acting approach: inhibiting the host kinases responsible for this modification. Kinase inhibitors, such as SPHINX31 and SRPIN340, have demonstrated the ability to reduce N protein phosphorylation, leading to a significant decrease in viral RNA and the production of infectious viral particles.

Induction of Non-functional Aggregation

Another innovative strategy involves the use of small molecules that induce the formation of abnormal, higher-order N protein oligomers or aggregates. Rather than simply blocking a binding site, these compounds stabilize non-native protein-protein interactions, causing the N protein to sequester into non-functional aggregates. This effectively depletes the pool of functional N protein available for RNP formation and disrupts the intracellular trafficking of viral components.

Quantitative Data on N Protein Inhibitors

The efficacy of N protein inhibitors is quantified using several key metrics, including the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the dissociation constant (Kd), which measures binding affinity.

| Inhibitor Class | Compound | Target Virus | Assay Type | Measured Value | Reference |

| RNA Binding Inhibitors | Ceftriaxone | SARS-CoV-2 | RNA Binding Inhibition | IC50: 12.4 ± 2.4 µM | |

| Cefuroxime | SARS-CoV-2 | RNA Binding Inhibition | IC50: 15.4 ± 2.8 µM | ||

| Ampicillin | SARS-CoV-2 | RNA Binding Inhibition | IC50: 10.4 ± 0.2 µM | ||

| K31 | SARS-CoV-2 | RNA Binding Inhibition | IC50: 2.2 ± 0.08 µM | ||

| G6 (RNA Oligomer) | SARS-CoV-2 | NTD-RNA Interaction | IC50: 0.62 ± 0.07 µM | ||

| K31 | SARS-CoV-2 | Antiviral Activity | EC50: 1.7 ± 0.2 µM | ||

| Binding Affinity | Ceftriaxone | SARS-CoV-2 | Isothermal Titration Calorimetry | Kd: 18 ± 1.3 µM | |

| Ampicillin | SARS-CoV-2 | Isothermal Titration Calorimetry | Kd: 28 ± 1.2 µM | ||

| K31 | SARS-CoV-2 | Biolayer Interferometry | Kd: ~2 µM | ||

| Coumarin Derivative (1) | SARS-CoV-2 | Microscale Thermophoresis | Kd: 0.798 ± 0.02 µM | ||

| Coumarin Derivative (4) | SARS-CoV-2 | Microscale Thermophoresis | Kd: 8.07 ± 0.36 µM | ||

| LLPS Inhibitors | N-Apt17 (ssDNA Aptamer) | SARS-CoV-2 | Microscale Thermophoresis | Kd: 0.06 - 0.35 µM | |

| cb-N-Apt17 (Aptamer) | SARS-CoV-2 | Microscale Thermophoresis | Kd: 0.09 - 0.12 µM |

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing the complex interactions involved in N protein function and inhibition.

Caption: General mechanisms of N protein inhibitors targeting the viral life cycle.

Caption: Inhibition of N protein function via host kinase targeting.

Caption: A typical experimental workflow for the discovery of N protein inhibitors.

Key Experimental Protocols

The identification and characterization of N protein inhibitors rely on a suite of specialized biochemical, biophysical, and cell-based assays.

Microscale Thermophoresis (MST) for Binding Affinity

-

Principle: MST measures the directed movement of molecules along a temperature gradient, which is altered upon a change in molecular size, charge, or solvation shell, such as during a protein-ligand binding event.

-

Methodology:

-

The target N protein is fluorescently labeled or a native tryptophan fluorescence is used.

-

A constant concentration of the labeled N protein is mixed with a serial dilution of the inhibitor compound.

-

The samples are loaded into glass capillaries.

-

An infrared laser creates a precise microscopic temperature gradient within the capillaries.

-

The movement of the fluorescently labeled protein is monitored. Changes in thermophoretic movement are plotted against the inhibitor concentration.

-

The data are fitted to a binding curve to determine the dissociation constant (Kd).

-

Biolayer Interferometry (BLI) for Binding Kinetics

-

Principle: BLI is an optical, label-free technique that measures molecular interactions in real-time. Changes in the interference pattern of white light reflected from a biosensor tip are proportional to the number of molecules bound to the sensor surface.

-

Methodology:

-

Recombinant N protein is immobilized onto the surface of a biosensor tip.

-

The baseline is established by dipping the sensor into assay buffer.

-

Association: The sensor is dipped into wells containing various concentrations of the inhibitor, and the binding is recorded over time.

-

Dissociation: The sensor is moved back into buffer-only wells, and the dissociation of the inhibitor from the N protein is recorded.

-

The resulting sensorgrams are analyzed to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).

-

N Protein-RNA Interaction Inhibition Assay

-

Principle: This assay measures the ability of a compound to disrupt the interaction between the N protein and a segment of viral RNA. It is often performed using fluorescence polarization (FP) or electrophoretic mobility shift assays (EMSA).

-

Methodology (EMSA):

-

A short, fluorescently or radioactively labeled RNA probe is synthesized.

-

Constant concentrations of the N protein and labeled RNA probe are incubated together to allow for RNP complex formation. This mixture is incubated with serial dilutions of the test inhibitor.

-

The samples are resolved on a non-denaturing polyacrylamide gel.

-

The unbound RNA probe migrates quickly through the gel, while the N protein-RNA complex migrates more slowly (a "shifted" band).

-

An effective inhibitor will disrupt the complex, resulting in a decrease in the intensity of the shifted band and an increase in the free probe band.

-

The band intensities are quantified, and the data are used to calculate the IC50 value of the inhibitor.

-

Cell-Based Antiviral Assay

-

Principle: This assay determines the efficacy of an inhibitor in the context of a live virus infection within a host cell line.

-

Methodology (using RT-qPCR):

-

Permissive host cells (e.g., Caco-2 for SARS-CoV-2) are seeded in multi-well plates.

-

The cells are treated with serial dilutions of the inhibitor compound.

-

The cells are then infected with the virus at a known multiplicity of infection (MOI).

-

After a defined incubation period (e.g., 24-48 hours), the total cellular RNA is extracted.

-

The amount of viral RNA is quantified using reverse transcription-quantitative PCR (RT-qPCR) with primers specific to a viral gene.

-

The viral RNA levels in treated cells are compared to untreated, infected control cells. The data are plotted to determine the EC50, the concentration at which viral replication is inhibited by 50%.

-

Parallel assays are run without the virus to determine the inhibitor's cytotoxicity (CC50).

-

References

- 1. academic.oup.com [academic.oup.com]

- 2. Coronavirus nucleocapsid protein - Wikipedia [en.wikipedia.org]

- 3. accessh.org [accessh.org]

- 4. Potential Coronaviral Inhibitors of the Nucleocapsid Protein Identified In Silico and In Vitro from a Large Natural Product Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Unveiling the Therapeutic Potential of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one is a naturally occurring curcuminoid found in the rhizomes of Curcuma longa (turmeric) and other plant species. As a structural analog of curcumin, this compound has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities, potential therapeutic targets, and associated signaling pathways of this promising molecule. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Physicochemical Properties

(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one is a yellow crystalline solid with the chemical formula C₁₉H₁₆O₃ and a molecular weight of 292.33 g/mol . Its structure features two 4-hydroxyphenyl groups linked by a seven-carbon chain containing a ketone and three double bonds in the trans configuration. This extended conjugation is responsible for its characteristic color and plays a crucial role in its biological activity.

Potential Therapeutic Targets and Biological Activities

Current research indicates that (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one exhibits a range of biological activities, including antiviral, anticancer, and antioxidant effects. The following sections detail the key findings in these areas.

Antiviral Activity: Targeting SARS-CoV-2 Nucleocapsid Protein

Recent studies have identified (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one as a potent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The primary molecular target for this antiviral activity is the viral nucleocapsid (N) protein.[1] The N protein is essential for viral replication, packaging of the viral genome, and modulation of the host immune response. By binding to the N protein, the compound disrupts these critical functions, thereby inhibiting viral propagation.

Quantitative Data on Antiviral Activity

| Virus Strain | Cell Line | Parameter | Value (µM) | Reference |

| HCoV-OC43 | BHK-21 | EC₅₀ | 0.16 | [1] |

| SARS-CoV-2 | Vero E6 | EC₅₀ | 0.17 | [1] |

Anticancer Activity

While direct studies on the anticancer mechanisms of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one are limited, research on closely related analogs provides insights into its potential in this area. A similar compound, 1,7-bis(4-hydroxyphenyl)-hepta-4E,6E-dien-3-one, has demonstrated antiproliferative activity against various cancer cell lines and the ability to inhibit melanogenesis.

Quantitative Data on Anticancer and Related Activities of a Structural Analog

| Activity | Cell Line | Parameter | Value (µM) | Compound |

| Antiproliferative | 26-L5 (murine lung carcinoma) | ED₅₀ | 57.7 | 1,7-Bis(4-hydroxyphenyl)-hepta-4E,6E-dien-3-one |

| Antiproliferative | HT-1080 (human fibrosarcoma) | ED₅₀ | 78.8 | 1,7-Bis(4-hydroxyphenyl)-hepta-4E,6E-dien-3-one |

| Melanogenesis Inhibition | B16 melanoma 4A5 | IC₅₀ | 1.99 | 1,7-Bis(4-hydroxyphenyl)-hepta-4E,6E-dien-3-one |

Antioxidant and Anti-inflammatory Potential

Signaling Pathways

The therapeutic effects of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one and its analogs are mediated through the modulation of various intracellular signaling pathways.

SARS-CoV-2 N Protein Interaction

The antiviral activity against SARS-CoV-2 is initiated by the direct binding of the compound to the nucleocapsid protein. This interaction disrupts the N protein's ability to bind viral RNA and to oligomerize, both of which are crucial for the formation of new viral particles.

Potential Anticancer Signaling Pathways (Inferred from Analogs)

Based on the activities of related curcuminoids, (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one may exert anticancer effects by modulating pathways that regulate cell proliferation, survival, and apoptosis. These could include the PI3K/Akt, MAPK/ERK, and NF-κB pathways. However, direct experimental evidence for the modulation of these pathways by this specific compound is currently lacking.

Experimental Protocols

Determination of Antiviral Activity against SARS-CoV-2 (Plaque Reduction Assay)

-

Cell Culture: Vero E6 cells are seeded in 6-well plates and cultured overnight to form a confluent monolayer.

-

Virus Infection: The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then infected with a suspension of SARS-CoV-2 at a multiplicity of infection (MOI) that yields a countable number of plaques.

-

Compound Treatment: Immediately after infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one and 1.2% Avicel.

-

Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: The overlay medium is removed, and the cells are fixed with 4% paraformaldehyde. The cell monolayer is then stained with a crystal violet solution to visualize the plaques.

-

Data Analysis: The number of plaques in each well is counted. The EC₅₀ value, the concentration of the compound that inhibits plaque formation by 50%, is calculated by plotting the percentage of plaque reduction against the compound concentration.

Microscale Thermophoresis (MST) for Compound-Protein Interaction

-

Protein Labeling: The target protein (e.g., SARS-CoV-2 N protein) is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester reactive dye). Unbound dye is removed by size-exclusion chromatography.

-

Sample Preparation: A series of dilutions of the unlabeled ligand ((1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one) is prepared in an appropriate assay buffer (e.g., PBS with 0.05% Tween-20). Each ligand dilution is then mixed with a constant concentration of the labeled target protein.

-

Capillary Loading: The samples are loaded into hydrophilic glass capillaries.

-

MST Measurement: The capillaries are placed in the MST instrument. An infrared laser is used to create a microscopic temperature gradient within the capillary. The movement of the fluorescently labeled protein along this temperature gradient is monitored.

-

Data Analysis: The change in thermophoresis upon ligand binding is measured. The dissociation constant (Kd) is determined by plotting the change in the normalized fluorescence against the logarithm of the ligand concentration and fitting the data to a binding model.

Conclusion and Future Directions

(1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one has emerged as a promising natural product with significant therapeutic potential, particularly as an antiviral agent against SARS-CoV-2. Its ability to target the viral nucleocapsid protein presents a novel mechanism of action that could be exploited for the development of new COVID-19 treatments. Furthermore, based on the activities of its structural analogs, it warrants further investigation for its potential anticancer and anti-inflammatory properties.

Future research should focus on:

-

Elucidating the precise molecular interactions between the compound and the SARS-CoV-2 N protein.

-

Conducting in vivo studies to validate the antiviral efficacy and to assess the pharmacokinetic and safety profiles of the compound.

-

Investigating the direct effects of (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one on key cancer-related signaling pathways, such as NF-κB, PI3K/Akt, and MAPK/ERK.

-

Quantifying its antioxidant and anti-inflammatory activities using a battery of in vitro and cell-based assays.

A deeper understanding of the mechanisms of action of this curcuminoid will be instrumental in unlocking its full therapeutic potential and paving the way for its development as a novel drug candidate.

References

A Technical Guide to Preliminary Cytotoxicity Screening of Novel Curcuminoid Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential methodologies and considerations for conducting preliminary in vitro cytotoxicity screening of novel curcuminoid compounds. It covers standard experimental protocols, data interpretation, and the underlying molecular pathways commonly affected by these promising therapeutic agents.

Introduction to Curcuminoids and Cytotoxicity Screening

Curcumin, the principal curcuminoid found in turmeric (Curcuma longa), has garnered significant scientific interest for its multifaceted medicinal properties, including anti-inflammatory, antioxidant, and anticancer effects.[1] However, curcumin's therapeutic potential is often limited by poor bioavailability and metabolic instability. This has spurred the development of novel curcuminoid analogues designed to enhance efficacy and drug-like properties.

The initial and most critical step in evaluating these new compounds is the preliminary cytotoxicity screening. This process determines a compound's ability to kill or inhibit the proliferation of cancer cells, providing essential data for further development. This guide focuses on the standard assays, workflows, and molecular targets relevant to this screening phase.

Core Principles of In Vitro Cytotoxicity Assays

The primary goal of these assays is to determine the concentration of a compound required to inhibit cell viability by 50% (IC50). This is typically achieved using colorimetric or fluorometric methods that measure metabolic activity in living cells.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This is a widely used colorimetric assay for assessing cell viability.[2] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilizing the crystals.[5]

-

WST-1 (Water-Soluble Tetrazolium Salt) Assay : Similar to the MTT assay, the WST-1 assay uses a tetrazolium salt that is cleaved to a soluble formazan by cellular mitochondrial dehydrogenases. A key advantage is that the formazan product is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.

Standard Experimental Workflow

A typical preliminary cytotoxicity screening follows a structured workflow to ensure reproducibility and accuracy. The process involves culturing cells, treating them with the test compounds at various concentrations, and measuring cell viability to determine the IC50 values.

Caption: General workflow for in vitro cytotoxicity screening of novel compounds.

Detailed Experimental Protocol: MTT Assay

This protocol provides a standard methodology for determining the cytotoxicity of novel curcuminoid compounds against adherent cancer cell lines.

A. Reagent and Material Preparation

-

Cell Culture Medium : Use the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Test Compounds : Prepare a high-concentration stock solution (e.g., 10 mM) of each curcuminoid derivative in sterile Dimethyl Sulfoxide (DMSO).

-

MTT Solution : Prepare a 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.

-

Solubilization Solution : Prepare a solution of 10% SDS in 0.01 M HCl or use neat DMSO.

-

Equipment : 96-well flat-bottom sterile microplates, multichannel pipette, inverted microscope, humidified CO2 incubator (37°C, 5% CO2), microplate reader.

B. Assay Procedure

-

Cell Seeding : Harvest log-phase cells and perform a cell count. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension (yielding 5,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of the curcuminoid stock solutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (vehicle control, containing the same concentration of DMSO as the treated wells) and wells with medium only (blank control).

-

Incubation : Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) in a humidified incubator.

-

MTT Addition : After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation : Incubate the plate for another 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

-

Crystal Solubilization : Carefully remove the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

Data Acquisition : Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.

C. Data Analysis

-

Calculate Percent Viability :

-

Percent Viability = [(OD of Treated Cells - OD of Blank) / (OD of Control Cells - OD of Blank)] x 100

-

-

Determine IC50 : Plot the percent viability against the log of the compound concentration. Use non-linear regression (dose-response curve) to calculate the IC50 value.

Data Presentation: Cytotoxicity of Curcuminoid Compounds

The following tables summarize the cytotoxic activity (IC50 values) of various curcuminoid compounds against different human cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of Natural Curcuminoids and Extracts

| Compound/Extract | Cell Line | IC50 Value (µg/mL) | Citation |

|---|---|---|---|

| Ethanolic Extract | Oral Cancer (SCC-29B) | 11.27 | |

| Curcuminoids (mixed) | Oral Cancer (SCC-29B) | 16.79 | |

| Bisdemethoxycurcumin | Prostate Cancer (DU-145) | 93.28 | |

| Curcumin (1) | Ovarian Cancer (OVCAR-3) | 4.4 | |

| Demethoxycurcumin (2) | Ovarian Cancer (OVCAR-3) | 3.8 |

| Bisdemethoxycurcumin (3) | Ovarian Cancer (OVCAR-3) | 3.1 | |

Table 2: Cytotoxicity of Novel Synthetic Curcuminoid Derivatives

| Compound ID | Cell Line | IC50 Value (µg/mL) | Citation |

|---|---|---|---|

| Compound 2 | Lung Cancer (A549) | 10.38 | |

| Compound 4 | Lung Cancer (A549) | 47.1 | |

| Compound 5 | Lung Cancer (A549) | 23.4 | |

| Compound 7 | Lung Cancer (A549) | 82.4 | |

| Compound 8 (Pyrazole) | Lung Cancer (A549) | 59.23 | |

| Curcuminoids (mixed) | Head & Neck (HNO97) | 35 µM |

| Compound 5i | Leukemia (MOLT-4) | <0.1 µM | |

Key Signaling Pathways Targeted by Curcuminoids

Curcuminoids exert their cytotoxic effects by modulating multiple intracellular signaling pathways that are often dysregulated in cancer cells. Understanding these pathways is crucial for mechanism-of-action studies. Dysregulation of these pathways is implicated in numerous human diseases, including cancer.

A. PI3K/Akt/mTOR Pathway This pathway is a central regulator of the cell cycle, proliferation, and survival. It is frequently over-activated in many human cancers, contributing to tumor growth and drug resistance. Curcuminoids can inhibit this pathway, leading to the suppression of survival signals and the induction of apoptosis.

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival.

B. MAPK/ERK Pathway The Mitogen-Activated Protein Kinase (MAPK) pathway relays extracellular signals to the cell nucleus to regulate gene expression and crucial cellular processes like proliferation and differentiation. The ERK cascade is one of the major MAPK pathways, and its aberrant activation is a hallmark of many cancers. Curcuminoids can interfere with this cascade to halt uncontrolled cell growth.

Caption: The MAPK/ERK signaling cascade, crucial for cell proliferation.

C. NF-κB Signaling Pathway Nuclear Factor kappa-B (NF-κB) is a transcription factor family that plays a pivotal role in regulating immune and inflammatory responses, cell survival, and proliferation. Its constitutive activation is linked to cancer development and chemoresistance. The canonical pathway is triggered by proinflammatory cytokines, leading to the activation of gene expression that promotes cell survival. Curcuminoids are well-known inhibitors of NF-κB activation.

Caption: The canonical NF-κB pathway, a key target in cancer therapy.

Conclusion and Future Directions

Preliminary cytotoxicity screening is an indispensable first step in the preclinical evaluation of novel curcuminoid compounds. Assays such as the MTT provide robust and reproducible data for determining the IC50 values, which are critical for identifying lead candidates. The data presented herein demonstrates the potential of both natural and synthetic curcuminoids to exhibit potent cytotoxic activity against a range of cancer cell lines.

Future work should focus on expanding the screening to a broader panel of cell lines, including non-cancerous cells to assess selectivity. Subsequent studies should aim to elucidate the precise mechanisms of action, validate the engagement of key signaling pathways like PI3K/Akt, MAPK, and NF-κB, and ultimately progress the most promising compounds to in vivo models.

References

- 1. An in vitro evaluation of cytotoxicity of curcumin against human periodontal ligament fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Silico Docking Studies of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one is a curcuminoid and a natural product found in species like Curcuma longa (turmeric) and Etlingera elatior (torch ginger).[1] This compound has garnered significant interest in the scientific community due to its potent biological activities. Notably, it has demonstrated significant antiviral effects, particularly against coronaviruses, and also possesses anti-inflammatory and antioxidant properties.[1][2][3]

This technical guide provides an in-depth overview of the in silico docking studies of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, focusing on its interaction with key protein targets. The guide details the quantitative data from these studies, outlines the experimental protocols for both computational and validation assays, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The biological activity and binding affinity of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one have been quantified in several studies. The following table summarizes the key quantitative data.

| Parameter | Value | Target/System | Reference |

| EC50 | 0.17 ± 0.07 μM | SARS-CoV-2 | [4] |

| EC50 | 0.16 ± 0.01 μM | HCoV-OC43 | |

| Kd | 13.52 ± 3.21 μM | SARS-CoV-2 N-NTD | |

| Binding Energy | Stronger than curcumin | Myeloid Differentiation Factor 2 (MD2) |

Experimental and Computational Protocols

In Silico Molecular Docking Protocol (Representative)

This protocol describes a representative workflow for performing molecular docking of 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one with the N-terminal domain (NTD) of the SARS-CoV-2 nucleocapsid protein. This process is crucial for predicting the binding mode and affinity of the compound to its protein target.

1. Preparation of the Receptor (SARS-CoV-2 N-NTD):

-

Obtain Protein Structure: The crystal structure of the SARS-CoV-2 N-NTD can be obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 6M3M.

-

Pre-processing: The protein structure is prepared using software such as AutoDock Tools. This involves:

-

Removing water molecules and any co-crystallized ligands.

-

Adding polar hydrogen atoms.

-

Assigning Kollman charges.

-

The processed protein structure is saved in the PDBQT format.

-

2. Preparation of the Ligand (1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one):

-

Obtain Ligand Structure: The 3D structure of the ligand can be obtained from databases like PubChem (CID: 71346280) or synthesized using chemical drawing software like ChemDraw and then converted to a 3D format.

-

Energy Minimization: The ligand's structure is energy-minimized using a force field (e.g., MMFF94) to obtain a stable conformation.

-

Format Conversion: The ligand file is converted to the PDBQT format, which includes information on rotatable bonds.

3. Molecular Docking Simulation:

-

Software: AutoDock Vina is a widely used software for molecular docking.

-

Grid Box Definition: A grid box is defined around the active site of the N-NTD. The center and dimensions of the grid box are crucial for directing the docking simulation to the region of interest. For the N-NTD, the grid box can be centered on the RNA binding site.

-

Docking Execution: The docking simulation is run using the prepared receptor and ligand files. The Lamarckian Genetic Algorithm is a commonly employed search algorithm in AutoDock.

-

Analysis of Results: The results are analyzed to identify the binding poses with the lowest binding energies (highest affinities). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined using software like PyMOL or Discovery Studio.

Microscale Thermophoresis (MST) Protocol

MST is a biophysical technique used to quantify the binding affinity between a protein and a ligand in solution.

1. Sample Preparation:

-

Protein Labeling: The target protein (e.g., SARS-CoV-2 N-NTD) is fluorescently labeled.

-

Ligand Dilution Series: A serial dilution of the ligand (1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one) is prepared.

2. MST Measurement:

-

Incubation: The labeled protein is mixed with each concentration of the ligand and incubated to allow binding to reach equilibrium.

-

Capillary Loading: The samples are loaded into glass capillaries.

-

MST Analysis: The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled protein along this gradient is monitored. The change in thermophoresis upon ligand binding is measured.

3. Data Analysis:

-

The changes in the normalized fluorescence are plotted against the ligand concentration.

-

The dissociation constant (Kd) is determined by fitting the data to a binding curve.

Drug Affinity Responsive Target Stability (DARTS) Assay Protocol

DARTS is a method to identify and validate the protein targets of small molecules based on the principle that ligand binding can stabilize a protein against proteolysis.

1. Lysate Preparation:

-

Cells expressing the target protein are lysed to obtain a crude protein lysate.

2. Compound Incubation:

-

The lysate is divided into a treatment group, which is incubated with the small molecule (1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one), and a control group, which is incubated with a vehicle (e.g., DMSO).

3. Protease Digestion:

-